2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
Description
However, extensive information is available for structurally related pyrrolidine derivatives, such as 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1). This article will focus on comparisons with compounds documented in the evidence.
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHFMIUCZGXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride typically involves the chloromethylation of 1-ethylpyrrolidine. This can be achieved through the reaction of 1-ethylpyrrolidine with formaldehyde and hydrochloric acid, resulting in the formation of the desired chloromethylated product. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can introduce carbonyl or carboxyl groups.
Scientific Research Applications
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is utilized in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is primarily based on its ability to act as an alkylating agent. The chloromethyl group can react with nucleophiles in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2-Chloroethyl)pyrrolidine hydrochloride (the best-documented compound in the evidence) with other related pyrrolidine derivatives:
Key Structural and Functional Differences
a. Substituent Groups
- 1-(2-Chloroethyl)pyrrolidine hydrochloride : Features a chloroethyl group (-CH₂CH₂Cl) attached to the pyrrolidine nitrogen. This structure enhances reactivity in alkylation reactions, making it valuable for synthesizing estrogen receptor antagonists like Nafoxidine .
- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride : Contains a phenyl group and ester moiety , which increase steric bulk and polarity. These features make it suitable as an analytical standard for detecting illicit substances .
- Sulfonyl-containing derivative : The sulfonyl group (-SO₂-) in {2-[(pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride improves stability and binding affinity, often used in drug discovery .
b. Reactivity and Stability
- The chloroethyl group in 1-(2-Chloroethyl)pyrrolidine hydrochloride is highly reactive under basic conditions, enabling nucleophilic substitution reactions. However, it is hygroscopic and requires inert storage .
- The ester group in Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride offers hydrolytic stability, ensuring long-term viability as a reference material .
c. Pharmacological Relevance
Biological Activity
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (2-CEPH) is a pyrrolidine derivative characterized by a chloromethyl group at the second position and an ethyl group at the first position. Its molecular formula is C₇H₁₄ClN, with a molecular weight of 184.1 g/mol. This compound has garnered attention in organic synthesis due to its reactive chloromethyl group, which can facilitate various chemical reactions, including alkylation and amination. However, research specifically addressing its biological activity remains limited.
Structural Features and Synthesis
The unique substitution pattern of 2-CEPH may influence its reactivity and biological properties. It is often encountered as a hydrochloride salt, enhancing its solubility in water, which is critical for many applications in research and industry. The compound serves as a building block in the synthesis of biologically active molecules, such as constrained peptides and peptidomimetics.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride | Methyl group instead of ethyl | Potentially different biological activity profiles |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | Chlorine atom on a different carbon | Different reactivity due to chlorine position |
| 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride | Chlorine on the third carbon | Variations in synthesis and potential applications |
Biological Activity
While specific studies on 2-CEPH are sparse, compounds with similar structures have been associated with various pharmacological effects. Pyrrolidine derivatives are known for their potential neuroactive properties , which may include:
- Cytotoxicity : Some pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells from oxidative stress.
- Metalloprotease Inhibition : Related compounds have demonstrated efficacy as inhibitors of metalloproteases, which are implicated in various diseases .
The mechanism of action for 2-CEPH is not fully elucidated; however, it may involve:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways.
- Membrane Interaction : Its lipophilic nature may allow it to disrupt lipid membranes, influencing cellular integrity.
- Caspase Activation : In cancer cells, it might activate caspases leading to apoptosis.
Anti-inflammatory Properties
Preliminary findings suggest that 2-CEPH may exhibit anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This activity is significant given the role of inflammation in various chronic diseases.
Pharmacokinetics
The pharmacokinetic profile indicates that 2-CEPH has good oral bioavailability and moderate plasma half-life. Studies suggest it can cross the blood-brain barrier, enhancing its therapeutic potential for central nervous system disorders.
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation of pyrrolidine derivatives. For example, reacting 1-ethylpyrrolidine with chloromethylating agents (e.g., chloromethyl chloride) under anhydrous conditions. Optimization involves:
- Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Catalysts : Lewis acids like AlCl₃ may improve alkylation efficiency.
- Purification : Use recrystallization or column chromatography (silica gel, eluent: methanol/chloroform) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, UV detection at 210 nm) .
Q. What analytical techniques are recommended for characterizing this compound, and how are impurities quantified?
Methodological Answer:
- Structural confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify the chloromethyl (–CH₂Cl) and ethyl-pyrrolidine moieties. Key NMR signals: δ 3.5–4.0 ppm (–CH₂Cl) and δ 1.2–1.4 ppm (ethyl –CH₃) .
- Purity assessment : Reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities. Compare against pharmacopeial standards (e.g., BP/EP guidelines) .
- Quantitative analysis : Ion chromatography for chloride content validation (theoretical Cl⁻: ~25% w/w) .
Q. How should researchers handle stability challenges during storage of this compound?
Methodological Answer:
- Storage conditions : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group.
- Stability monitoring : Regular Karl Fischer titration to detect moisture ingress. Degradation products (e.g., hydroxymethyl derivatives) can be identified via LC-MS .
- Decomposition pathways : Thermal gravimetric analysis (TGA) to assess decomposition above 150°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields when using different alkylation agents?
Methodological Answer: Contradictions often arise from competing alkylation pathways or solvent effects. Systematic approaches include:
- Kinetic studies : Vary alkylation agents (e.g., chloromethyl ether vs. chloromethyl chloride) and monitor reaction progress via in situ FTIR or Raman spectroscopy.
- Computational modeling : DFT calculations to compare activation energies of alternative pathways .
- By-product analysis : GC-MS to identify intermediates (e.g., quaternary ammonium salts) that reduce yields .
Q. What strategies are effective in elucidating the compound’s mechanism of action in receptor-binding studies?
Methodological Answer:
- Radioligand displacement assays : Use ³H-labeled analogs to measure affinity for targets like muscarinic or adrenergic receptors.
- Molecular docking : Simulate interactions with receptor crystal structures (e.g., PDB ID 4AQJ) to identify key binding residues.
- Site-directed mutagenesis : Validate predicted binding sites by altering receptor residues (e.g., aspartic acid in GPCRs) and measuring activity changes .
Q. How can contradictory data on the compound’s solubility in polar solvents be addressed?
Methodological Answer: Discrepancies may stem from polymorphic forms or counterion effects. Solutions include:
- Solubility profiling : Use shake-flask method with UV-Vis quantification across pH 2–7 (adjusted with HCl/NaOH).
- Powder X-ray diffraction (PXRD) : Compare crystalline forms; amorphous phases may exhibit higher solubility .
- Ion-pairing effects : Evaluate solubility in buffered vs. unbuffered systems (e.g., phosphate buffer vs. pure water) .
Q. What advanced methods are used to study its decomposition under oxidative conditions?
Methodological Answer:
- Forced degradation studies : Expose to H₂O₂/UV light and analyze via LC-QTOF-MS to identify oxidation products (e.g., N-oxide derivatives).
- Electron paramagnetic resonance (EPR) : Detect radical intermediates during autoxidation.
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under varying temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
